Ethyl 3-chloro-1-benzothiophene-2-carboxylate
Description
Ethyl 3-chloro-1-benzothiophene-2-carboxylate is a benzothiophene derivative featuring a bicyclic structure composed of a benzene ring fused to a thiophene ring. The compound is substituted with a chlorine atom at position 3 and an ethyl ester group at position 2.
Properties
IUPAC Name |
ethyl 3-chloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYICUXVVDAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with thioglycolic acid, followed by cyclization to form the benzothiophene ring. The resulting intermediate is then esterified with ethanol to yield the final product. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents such as acetonitrile (CH3CN) or dichloromethane (CH2Cl2).
Reduction: Reducing agents like LiAlH4 in ether solvents such as diethyl ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 3-substituted benzothiophene derivatives.
Oxidation: Formation of benzothiophene sulfoxides or sulfones.
Reduction: Formation of benzothiophene alcohol derivatives.
Scientific Research Applications
Ethyl 3-chloro-1-benzothiophene-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity. The benzothiophene ring system provides a rigid scaffold that can interact with hydrophobic pockets in the target proteins, enhancing its efficacy .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and spectroscopic differences between Ethyl 3-chloro-1-benzothiophene-2-carboxylate and its analogs:
*Target compound; molar mass calculated based on structural analogs.
Key Comparisons
Substituent Effects on Electronic Properties
- Chlorine Position : The target compound’s chlorine at position 3 exerts an electron-withdrawing effect on the benzothiophene core, influencing reactivity. In contrast, the 6-chloro isomer () alters dipole moments and aromatic proton environments in NMR .
- The phenyl group’s resonance effects may lower the C=O stretching frequency compared to ethyl esters .
Steric and Hydrogen-Bonding Interactions
- Methyl Substituent: The 6-methyl group in introduces steric hindrance, which may affect crystal packing or molecular interactions.
- Sulfonamide Group : The sulfonamide derivative () exhibits enhanced polarity due to S=O bonds and NH groups, facilitating hydrogen bonding and increasing solubility in aqueous media .
Spectroscopic Signatures
- IR Spectroscopy : Compound C () shows a C=O stretch at 1665 cm⁻¹, slightly lower than typical ester carbonyls (~1700 cm⁻¹), likely due to conjugation with adjacent groups. The C-Cl stretch at 787 cm⁻¹ aligns with analogous compounds .
- NMR Spectroscopy : The ethyl ester’s characteristic quartet (δ 4.40–4.46) and triplet (δ 1.38–1.41) in Compound C’s ¹H NMR are consistent with ethyl groups in similar structures .
Biological Activity
Ethyl 3-chloro-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in pharmaceuticals, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a benzothiophene core with a chlorine substituent and an ethyl carboxylate group. The presence of the chlorine atom is significant as it can enhance the compound's interaction with biological targets through halogen bonding, potentially increasing its binding affinity to enzymes or receptors.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. This is facilitated by the rigid benzothiophene scaffold that can effectively fit into hydrophobic pockets within target proteins.
- Receptor Interaction : Similar to its enzymatic interactions, the compound may also bind to specific receptors, influencing various signaling pathways crucial for cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study focusing on the structure-activity relationship (SAR) revealed that compounds with a chlorine substituent at the third position of the benzothiophene ring showed enhanced antibacterial effects against various pathogens .
Table 1: Antimicrobial Activity of this compound
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Significant growth inhibition |
| Escherichia coli | 16 µg/mL | Effective against gram-negative bacteria |
| Candida albicans | 64 µg/mL | Moderate antifungal activity |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction. The structural features, particularly the benzothiophene moiety, are believed to play a critical role in its cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
In vitro assays demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism appears to involve the activation of apoptotic pathways, which warrants further investigation into its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the ethyl ester or the introduction of different substituents on the benzothiophene ring can significantly alter the biological activity of the compound. For instance, replacing the chlorine atom with other halogens may affect both its antimicrobial and anticancer properties, highlighting the importance of molecular design in drug development.
Table 2: Comparison of Structural Variants and Their Biological Activities
| Compound Variant | Biological Activity |
|---|---|
| Ethyl 3-bromo-1-benzothiophene-2-carboxylate | Reduced antibacterial activity |
| Ethyl 3-fluoro-1-benzothiophene-2-carboxylate | Enhanced anticancer properties |
| Ethyl 3-methylthio-1-benzothiophene-2-carboxylate | Moderate antifungal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
